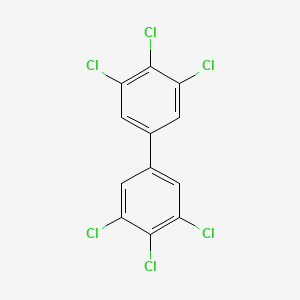
3,3',4,4',5,5'-Hexachlorobiphenyl
Vue d'ensemble
Description
3,3’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is one of 209 polychlorinated biphenyls (PCBs), which are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 3,3’,4,4’,5,5’-Hexachlorobiphenyl is C12H4Cl6 . The InChI representation of its structure is InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H . The Canonical SMILES representation is C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’,4,4’,5,5’-Hexachlorobiphenyl include a molecular weight of 360.9 g/mol . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 436.6±40.0 °C at 760 mmHg, and a flash point of 223.1±24.7 °C . It has a molar refractivity of 80.2±0.3 cm3 .
Applications De Recherche Scientifique
Environmental Monitoring
3,3’,4,4’,5,5’-Hexachlorobiphenyl: is a persistent organic pollutant that has been widely studied for its presence and impact on the environment. Due to its stability and lipophilicity, PCB 169 is often monitored in soil, water, and air quality studies to assess the extent of environmental contamination .
Toxicology and Health Impact Studies
Research on PCB 169 includes toxicological evaluations to understand its effects on human health. Studies often focus on its potential as an endocrine disruptor, its carcinogenicity, and its role in developmental toxicity. These studies are crucial for establishing safety guidelines and exposure limits .
Bioaccumulation and Biomagnification
PCB 169 is known to bioaccumulate in the tissues of organisms and biomagnify up the food chain. Scientific research in this area investigates the levels of PCB 169 in various species, especially those higher up the food chain, like predatory fish and birds, to understand the ecological risks .
Analytical Chemistry and Detection Methods
The development of sensitive and accurate methods for detecting and quantifying PCB 169 in environmental samples is a significant area of research. Techniques such as gas chromatography-mass spectrometry (GC-MS) are refined to achieve lower detection limits and more reliable results .
Degradation and Remediation Research
Studies on the degradation of PCB 169 aim to find effective ways to break down this compound in the environment. Research includes exploring biological degradation by microorganisms, chemical degradation, and advanced oxidation processes .
Regulatory Science and Policy Development
PCB 169 research also informs regulatory science, where findings contribute to the development of policies and regulations for managing and controlling the use and disposal of PCBs to prevent environmental and health hazards .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLICBPIXDOFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038314 | |
| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000058 [mmHg] | |
| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,3',4,4',5,5'-Hexachlorobiphenyl | |
CAS RN |
32774-16-6 | |
| Record name | 3,3′,4,4′,5,5′-Hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2P1WH546D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3948 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) primarily acts by binding to the aryl hydrocarbon receptor (AhR) [, ]. This receptor is involved in a variety of cellular processes, including the regulation of gene expression. When PCB 169 binds to the AhR, it activates the receptor, leading to downstream effects like the induction of certain enzymes, notably cytochrome P4501A (CYP1A) [, , , , ]. This enzyme induction is linked to various toxicities, including uroporphyrin accumulation in the liver [] and immune suppression []. PCB 169's ability to disrupt endocrine function, especially by interfering with estrogen and progesterone receptors, has also been observed [, , ].
A: Studies show that PCB 169, along with other dioxin-like compounds, can induce CYP1A enzymes in chick embryo hepatocytes []. While CYP1A induction is essential, it is not the sole factor driving uroporphyrin accumulation. PCB 169 also seems to directly stimulate the oxidation of uroporphyrinogen, a precursor to uroporphyrin, further contributing to its build-up in cellular systems [].
ANone: PCB 169 consists of two benzene rings connected by a single bond. Six chlorine atoms occupy the 3, 3', 4, 4', 5, and 5' positions on the biphenyl rings. This specific arrangement classifies it as a non-ortho-substituted PCB, meaning there are no chlorine atoms in the positions adjacent to the central bond, which allows for a planar conformation.
ANone: Its molecular formula is C12H4Cl6, and its molecular weight is 360.88 g/mol.
A: The planar structure of PCB 169, due to the lack of ortho-chlorine substitutions, allows it to mimic the structure of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [, ]. This structural similarity enables PCB 169 to bind to the AhR with high affinity, resulting in its significant biological activity [, , , ]. Research suggests that the chlorine atoms in the meta and para positions on the biphenyl rings are crucial for AhR binding and subsequent effects [].
A: Yes, structural modifications, especially the position and number of chlorine atoms, significantly influence the potency of PCBs [, , ]. For instance, increasing the chlorine content in non-ortho substituted PCBs generally leads to higher AhR binding affinity and, consequently, increased potency []. Conversely, the introduction of ortho-chlorine substituents disrupts the planarity of the molecule, leading to a decrease in AhR binding and a reduction in potency compared to the non-ortho substituted counterparts [, ].
A: PCB 169 is classified as a dioxin-like compound and exhibits a range of toxicities, including endocrine disruption, immunotoxicity, and developmental toxicity [, , , ]. In animal models, exposure to PCB 169 has been linked to embryotoxicity [, ], altered hormone levels, reduced sperm counts [], and impaired testicular function []. It has also been shown to suppress the immune response, particularly cytotoxic T lymphocyte activity [].
A: PCB 169 is highly persistent in the environment due to its chemical stability and resistance to degradation []. Its lipophilic nature leads to bioaccumulation in fatty tissues of organisms, increasing in concentration as it moves up the food chain. This biomagnification poses a significant risk to top predators, including humans [, ].
A: Detecting and quantifying PCB 169 in environmental and biological samples requires highly sensitive and selective methods. A common approach involves a multi-step process that includes extraction, cleanup to remove interfering substances, and analysis using gas chromatography coupled with mass spectrometry (GC-MS) [, , , ].
A: Computational methods, such as density functional theory (DFT), allow researchers to predict the structure, energy, and other properties of PCB 169 [, ]. These calculations provide valuable insights into its conformational flexibility, electronic properties, and potential interactions with biological targets like the AhR. Quantitative structure-activity relationship (QSAR) models, correlating the structure of PCBs with their biological activity, have also been developed. These models utilize various molecular descriptors and statistical analyses to predict the potency of untested PCBs based on their structure, providing a valuable tool for risk assessment and prioritization of research efforts [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



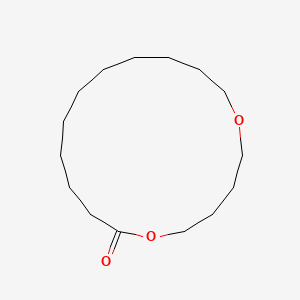
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)
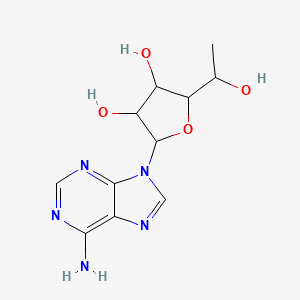

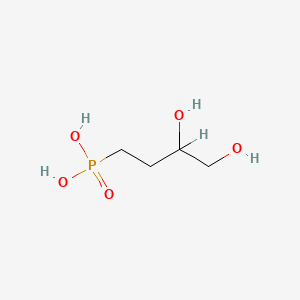
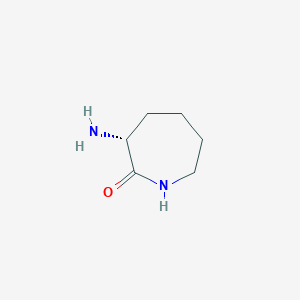

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)
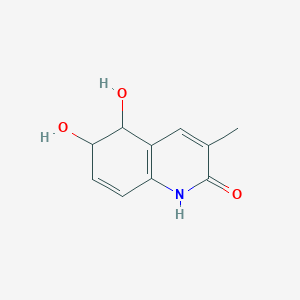
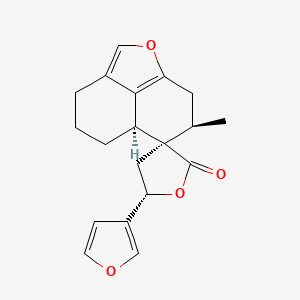
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)

